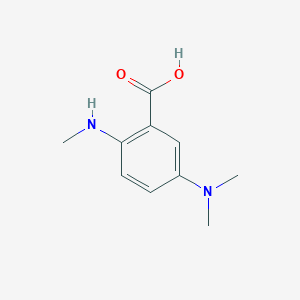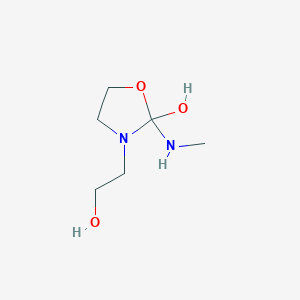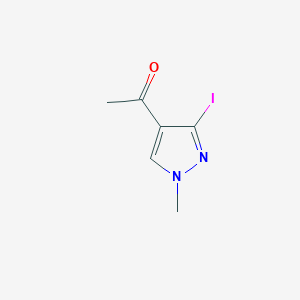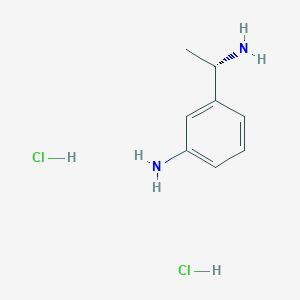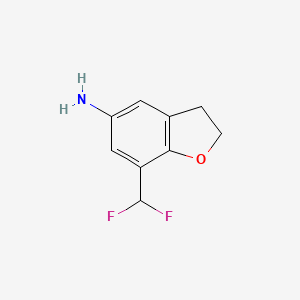
7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine is a synthetic organic compound characterized by the presence of a difluoromethyl group attached to a dihydrobenzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, such as the cyclization of ortho-hydroxyaryl ketones.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Methyl derivatives and other reduced forms.
Substitution Products: Various functionalized benzofuran derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine can be used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism by which 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, leading to improved efficacy and selectivity.
Comparison with Similar Compounds
7-(Trifluoromethyl)-2,3-dihydrobenzofuran-5-amine: Similar structure but with a trifluoromethyl group, which can affect its chemical and biological properties.
7-(Methyl)-2,3-dihydrobenzofuran-5-amine: Lacks the fluorine atoms, resulting in different reactivity and stability.
7-(Chloromethyl)-2,3-dihydrobenzofuran-5-amine:
Uniqueness: 7-(Difluoromethyl)-2,3-dihydrobenzofuran-5-amine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding interactions with biological targets compared to its non-fluorinated or differently fluorinated analogs.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
7-(difluoromethyl)-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)7-4-6(12)3-5-1-2-13-8(5)7/h3-4,9H,1-2,12H2 |
InChI Key |
ACODNLNDVXWUFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


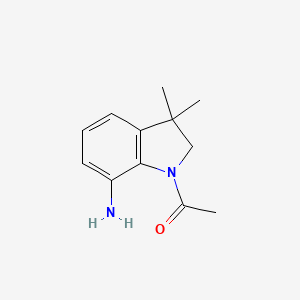
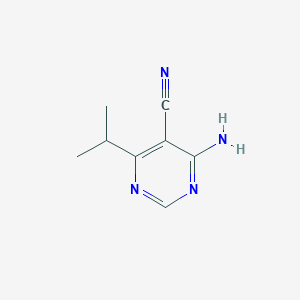

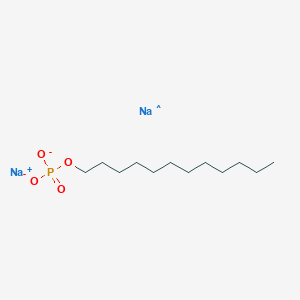
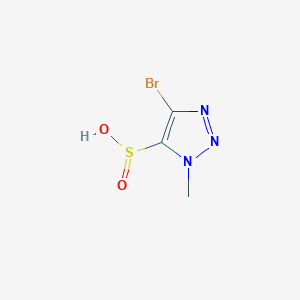
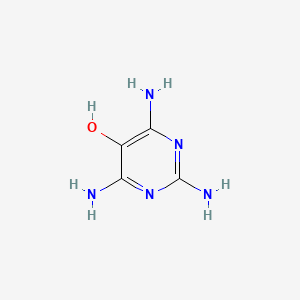
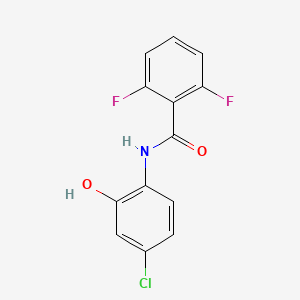
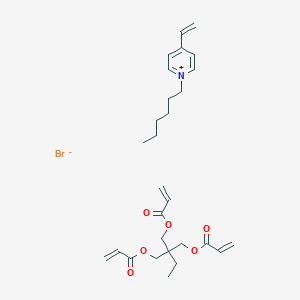
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)
